4-Bromo-2-cyclopropoxy-1-(trifluoromethyl)benzene
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Overview
Description
4-Bromo-2-cyclopropoxy-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8BrF3O and a molecular weight of 281.07 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and a trifluoromethyl group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Bromo-2-cyclopropoxy-1-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-hydroxy-1-(trifluoromethyl)benzene and cyclopropyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
4-Bromo-2-cyclopropoxy-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form cyclohexane derivatives.
Common Reagents and Conditions: Typical reagents include lithium diisopropylamide (LDA) for deprotonation and subsequent substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-2-cyclopropoxy-1-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules for pharmaceutical research.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyclopropoxy-1-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of the bromine, cyclopropoxy, and trifluoromethyl groups allows the compound to interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
4-Bromo-2-cyclopropoxy-1-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a cyclopropoxy group, leading to different chemical reactivity and applications.
4-Bromobenzotrifluoride: This compound lacks the cyclopropoxy group, resulting in different physical and chemical properties.
Properties
Molecular Formula |
C10H8BrF3O |
---|---|
Molecular Weight |
281.07 g/mol |
IUPAC Name |
4-bromo-2-cyclopropyloxy-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8BrF3O/c11-6-1-4-8(10(12,13)14)9(5-6)15-7-2-3-7/h1,4-5,7H,2-3H2 |
InChI Key |
YJKGYOCVLRCPSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)Br)C(F)(F)F |
Origin of Product |
United States |
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